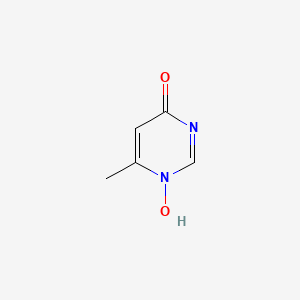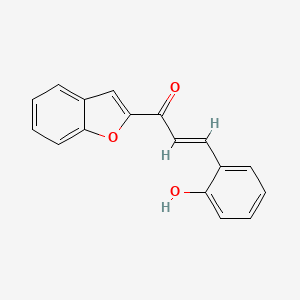
DENDROTOXIN I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dendrotoxin I is a potent neurotoxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis). It is a peptide consisting of 60 amino acids and is known for its ability to block specific subtypes of voltage-gated potassium channels in neurons . This property makes it a valuable tool in neurophysiological research.
准备方法
Synthetic Routes and Reaction Conditions: Dendrotoxin I is typically isolated from the venom of the black mamba snake. The isolation process involves several steps of purification to achieve a high degree of purity. The venom is first subjected to gel filtration chromatography, followed by ion-exchange chromatography to separate the this compound from other venom components .
Industrial Production Methods: Industrial production of this compound is not common due to its specific source and complex purification process. advances in recombinant DNA technology have made it possible to produce this compound in bacterial systems, which involves cloning the gene encoding this compound into a suitable expression vector and expressing it in a bacterial host .
化学反应分析
Types of Reactions: Dendrotoxin I primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Peptide Bond Formation: This involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Disulfide Bond Formation: This is facilitated by oxidizing agents such as iodine or air oxidation under alkaline conditions.
Major Products: The major product of these reactions is the fully folded and biologically active this compound peptide, characterized by its three disulfide bonds which are crucial for its stability and activity .
科学研究应用
Dendrotoxin I has several important applications in scientific research:
Neurophysiology: It is used to study the function of voltage-gated potassium channels in neurons.
Biochemistry: It is used to study protein-protein interactions and the structural biology of ion channels.
作用机制
Dendrotoxin I exerts its effects by binding to and blocking specific subtypes of voltage-gated potassium channels, particularly KV1.1 and KV1.2 channels . This blockade prolongs the duration of action potentials and enhances the release of acetylcholine at neuromuscular junctions, leading to increased neuronal excitability . The binding involves interactions with specific amino acid residues in the potassium channel, which are crucial for its selectivity and potency .
相似化合物的比较
Alpha-Dendrotoxin: Isolated from the green mamba, it also blocks voltage-gated potassium channels but has a slightly different amino acid sequence and binding affinity.
Dendrotoxin K: Another variant from the black mamba, it preferentially blocks KV1.1 channels and is active at picomolar concentrations.
Uniqueness of Dendrotoxin I: this compound is unique due to its high selectivity for KV1.1 and KV1.2 channels and its potent neurotoxic effects. Its specific amino acid sequence and disulfide bond pattern contribute to its distinct pharmacological profile .
属性
CAS 编号 |
107950-33-4 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
0 |
纯度 |
≥ 97% (HPLC, mass spectrometry). |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-{4-(3-hydroxy-5-methylnon-1-en-1-yl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-yl}-5-iodopentanoate (non-preferred name)](/img/structure/B1166766.png)

